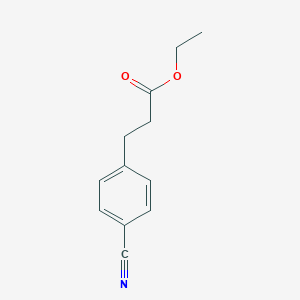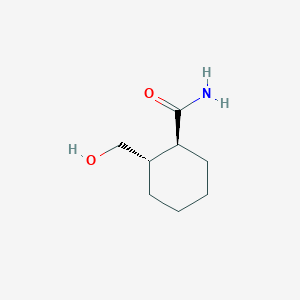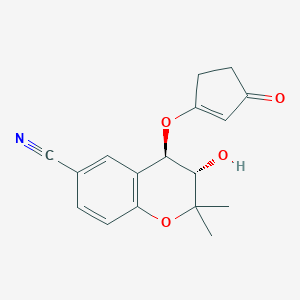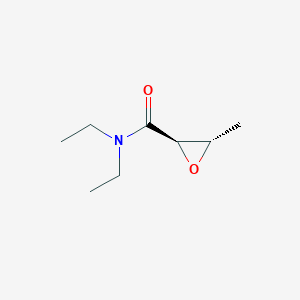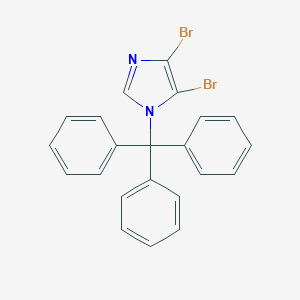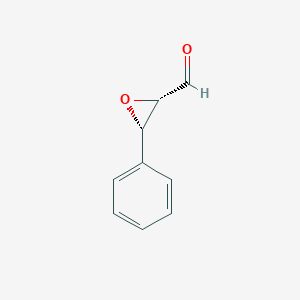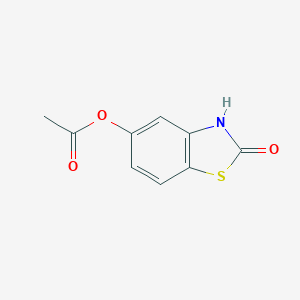
2(3H)-Benzothiazolone,5-(acetyloxy)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Benzothiazolone,5-(acetyloxy)-(9CI) is a chemical compound that is widely used in scientific research. It is a derivative of benzothiazole and is commonly referred to as Ac-BT. This compound is known for its unique properties, which make it an ideal candidate for various research applications.
Mechanism of Action
Ac-BT inhibits HDACs by binding to the active site of the enzyme and preventing it from deacetylating histones. This leads to an accumulation of acetylated histones, which results in increased gene expression. Ac-BT has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
Ac-BT has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress tumor growth. It also has anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
Ac-BT has several advantages for lab experiments. It is a fluorescent compound, which makes it easy to detect and visualize. It is also a potent inhibitor of HDACs, making it an ideal candidate for studies related to epigenetics and cancer research. However, Ac-BT has some limitations. It is a relatively expensive compound, which can limit its use in certain experiments. It is also not very soluble in water, which can make it difficult to use in aqueous solutions.
Future Directions
There are several future directions for research on Ac-BT. One potential direction is to explore its use in cancer therapy. Ac-BT has been shown to induce apoptosis in cancer cells, and further research could lead to the development of new cancer therapies. Another potential direction is to explore its use in epigenetic studies. Ac-BT is a potent inhibitor of HDACs, and further research could lead to a better understanding of the role of HDACs in gene expression. Additionally, research could be done to improve the solubility of Ac-BT in water, which would make it easier to use in aqueous solutions.
Conclusion:
2(3H)-Benzothiazolone,5-(acetyloxy)-(9CI) is a unique compound that has several properties that make it an ideal candidate for scientific research. It is a fluorescent compound, a potent inhibitor of HDACs, and has several biochemical and physiological effects. Ac-BT has several advantages for lab experiments, but it also has some limitations. Future research on Ac-BT could lead to the development of new cancer therapies and a better understanding of the role of HDACs in gene expression.
Synthesis Methods
2(3H)-Benzothiazolone,5-(acetyloxy)-(9CI) can be synthesized using various methods. The most common method involves the reaction of benzothiazole with acetic anhydride in the presence of a catalyst. The reaction produces Ac-BT as a white solid, which can be purified using various techniques such as recrystallization and chromatography.
Scientific Research Applications
Ac-BT is widely used in scientific research due to its unique properties. It is a fluorescent compound, which makes it an ideal candidate for various imaging techniques such as fluorescence microscopy and flow cytometry. It is also a potent inhibitor of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression. Therefore, Ac-BT is used in various studies related to epigenetics and cancer research.
properties
CAS RN |
115045-84-6 |
|---|---|
Product Name |
2(3H)-Benzothiazolone,5-(acetyloxy)-(9CI) |
Molecular Formula |
C9H7NO3S |
Molecular Weight |
209.22 g/mol |
IUPAC Name |
(2-oxo-3H-1,3-benzothiazol-5-yl) acetate |
InChI |
InChI=1S/C9H7NO3S/c1-5(11)13-6-2-3-8-7(4-6)10-9(12)14-8/h2-4H,1H3,(H,10,12) |
InChI Key |
SDSVKIDNMGLFSG-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC2=C(C=C1)SC(=O)N2 |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)SC(=O)N2 |
synonyms |
2(3H)-Benzothiazolone,5-(acetyloxy)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



